(+-)-2-Amino-N1-(2-hydroxyethyl)butanediamide
Overview
Description
(±)-2-Amino-N1-(2-hydroxyethyl)butanediamide is an organic compound with the molecular formula C4H12N2O. It is a colorless, hygroscopic liquid with a slight amine odor. This compound is known for its versatility in various chemical reactions and applications in different fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(±)-2-Amino-N1-(2-hydroxyethyl)butanediamide can be synthesized through the reaction of ethylenediamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure high yield and purity. The general reaction is as follows:
NH2CH2CH2NH2+CH2CH2O→NH2CH2CH2NHCH2CH2OH
Industrial Production Methods
In industrial settings, the production of (±)-2-Amino-N1-(2-hydroxyethyl)butanediamide involves large-scale reactors where ethylenediamine and ethylene oxide are reacted under controlled temperature and pressure conditions. The process is optimized to maximize yield and minimize by-products. The product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(±)-2-Amino-N1-(2-hydroxyethyl)butanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Produces primary and secondary amines.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
(±)-2-Amino-N1-(2-hydroxyethyl)butanediamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of room-temperature ionic liquids and coordination polymers.
Biology: Studied for its role in the aerobic biodecomposition of amines in hypersaline wastewaters.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of lube oil additives, fuel additives, chelating agents, surfactants, and fabric softeners
Mechanism of Action
The mechanism of action of (±)-2-Amino-N1-(2-hydroxyethyl)butanediamide involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and coordinate with metal ions, making it an effective ligand in coordination chemistry. Its ability to undergo various chemical reactions also makes it a versatile intermediate in synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N′-Bis(2-hydroxyethyl)ethylenediamine
- N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine
- Diethylenetriamine
- Triethylenetetramine
Uniqueness
(±)-2-Amino-N1-(2-hydroxyethyl)butanediamide is unique due to its specific combination of hydroxyl and amino functional groups, which provide it with distinct reactivity and coordination properties. This makes it particularly useful in the synthesis of complex coordination compounds and as a versatile intermediate in various chemical processes .
Properties
IUPAC Name |
2-amino-N'-(2-hydroxyethyl)butanediamide;2-amino-N-(2-hydroxyethyl)butanediamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13N3O3/c7-4(6(8)12)3-5(11)9-1-2-10;7-4(3-5(8)11)6(12)9-1-2-10/h4,10H,1-3,7H2,(H2,8,12)(H,9,11);4,10H,1-3,7H2,(H2,8,11)(H,9,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVVFHDFLPLUJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=O)CC(C(=O)N)N.C(CO)NC(=O)C(CC(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N6O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
70679-99-1 | |
Details | Compound: Butanediamide, 2-amino-N1-(2-hydroxyethyl)-, polymer with 2-amino-N4-(2-hydroxyethyl)butanediamide | |
Record name | Butanediamide, 2-amino-N1-(2-hydroxyethyl)-, polymer with 2-amino-N4-(2-hydroxyethyl)butanediamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70679-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80990910 | |
Record name | 2-Amino-N~1~-(2-hydroxyethyl)butanediimidic acid--2-amino-N~4~-(2-hydroxyethyl)butanediimidic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80990910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70679-99-1 | |
Record name | alpha,beta-Poly-(2-hydroxyethyl)-dl-aspartamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070679991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-N~1~-(2-hydroxyethyl)butanediimidic acid--2-amino-N~4~-(2-hydroxyethyl)butanediimidic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80990910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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